

Spectral Data Analysis of N3-Methyl-5-methyluridine: A Technical Overview

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Compound of Interest

Compound Name: N3-Methyl-5-methyluridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectral data available for **N3-Methyl-5-methyluridine** (CAS 3650-91-7), a modified nucleoside of interest in biomedical research. While specific experimental datasets for this compound are not readily available in public databases, this document outlines the expected analytical techniques and provides a framework for its characterization based on established methodologies for similar nucleoside analogs.

Compound Identification

- Systematic Name: 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione
- Molecular Formula: C₁₁H₁₆N₂O₆
- Molecular Weight: 272.25 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like **N3-Methyl-5-methyluridine**. Both ¹H and ¹³C NMR would be essential for confirming its chemical structure.

¹H NMR Spectroscopy

¹H NMR provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.

Table 1: Predicted ¹H NMR Chemical Shifts for **N3-Methyl-5-methyluridine**

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity
H6	~7.5	s
H1'	~5.9	d
H2'	~4.3	t
H3'	~4.1	t
H4'	~4.0	m
H5', H5''	~3.8, ~3.7	m
N3-CH ₃	~3.3	s
C5-CH ₃	~1.9	s

Note: These are predicted values and may vary based on the solvent and experimental conditions. Specific experimental data for **N3-Methyl-5-methyluridine** is not publicly available.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. A referenced ¹³C NMR spectrum for N(3)-methyluridine exists, though the complete data for the 3,5-dimethylated analog is not fully accessible.

Table 2: Expected ¹³C NMR Chemical Shifts for **N3-Methyl-5-methyluridine**

Carbon Assignment	Expected Chemical Shift (ppm)
C4	~164
C2	~152
C6	~138
C5	~111
C1'	~90
C4'	~84
C2'	~74
C3'	~70
C5'	~61
N3-CH ₃	~28
C5-CH ₃	~12

Note: These are expected chemical shift ranges based on related compounds. A specific experimental spectrum for **N3-Methyl-5-methyluridine** is cited in the Canadian Journal of Chemistry (1982, 60, 3026-3034), but the full dataset is not publicly available.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Table 3: Predicted Mass Spectrometry Data for **N3-Methyl-5-methyluridine**

Ion	Calculated m/z
[M+H] ⁺	273.1081
[M+Na] ⁺	295.0900

Note: Specific experimental mass spectrometry data, including fragmentation patterns, for **N3-Methyl-5-methyluridine** are not currently available in public spectral databases.

Experimental Protocols

While specific experimental protocols for the acquisition of spectral data for **N3-Methyl-5-methyluridine** are not published, the following outlines general methodologies for the analysis of nucleoside analogs.

NMR Spectroscopy Protocol (General)

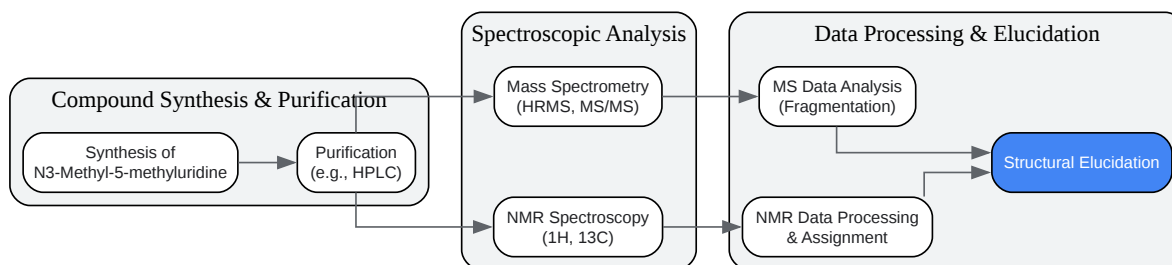
- **Sample Preparation:** Dissolve approximately 5-10 mg of **N3-Methyl-5-methyluridine** in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **¹H NMR Acquisition:** Acquire ¹H NMR spectra using a standard pulse sequence. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS) or a residual solvent peak.
- **¹³C NMR Acquisition:** Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.

Mass Spectrometry Protocol (General)

- **Sample Preparation:** Prepare a dilute solution of **N3-Methyl-5-methyluridine** in a suitable solvent (e.g., methanol, acetonitrile/water).
- **Instrumentation:** Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).
- **Data Acquisition:** Acquire mass spectra in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).
- **Fragmentation Analysis (MS/MS):** To obtain structural information, perform tandem mass spectrometry (MS/MS) experiments by isolating the parent ion and inducing fragmentation.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a modified nucleoside like **N3-Methyl-5-methyluridine**.



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General workflow for spectral analysis.

In conclusion, while a complete, experimentally verified spectral dataset for **N3-Methyl-5-methyluridine** is not publicly accessible at this time, this guide provides the foundational information and general methodologies necessary for its characterization. Researchers working with this compound are encouraged to perform the described analytical techniques to confirm its structure and purity.

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